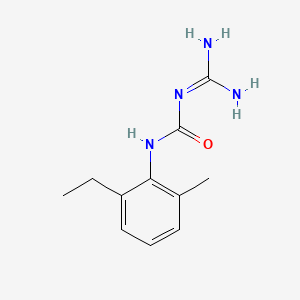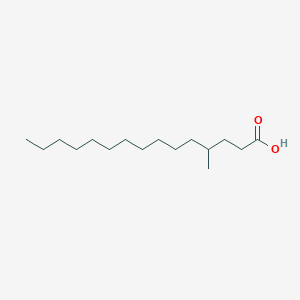
4-Methylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentadecanoic acid is a long-chain fatty acid with the molecular formula C₁₆H₃₂O₂. It is characterized by a methyl group attached to the 4th carbon of the pentadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpentadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as a shorter-chain fatty acid, using a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where genetically engineered microorganisms are employed to produce the compound. This method is advantageous due to its sustainability and efficiency in producing high yields of the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl group on the 4th carbon can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular processes and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Methylpentadecanoic acid involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of specific enzymes involved in fatty acid metabolism, thereby influencing various metabolic pathways. The compound’s effects on cellular processes are mediated through its incorporation into membrane lipids and its role in signaling pathways .
Comparaison Avec Des Composés Similaires
Pentadecanoic acid: A straight-chain fatty acid without the methyl substitution.
14-Methylpentadecanoic acid: A similar compound with the methyl group attached to the 14th carbon.
Methyl pentadecanoate: The methyl ester derivative of pentadecanoic acid
Uniqueness: this compound is unique due to the specific position of the methyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
53696-21-2 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
4-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clé InChI |
YHSDNZVCWDVCFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


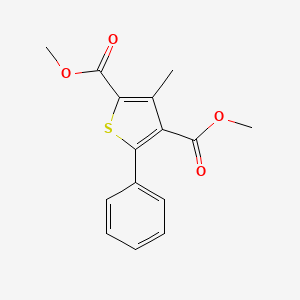
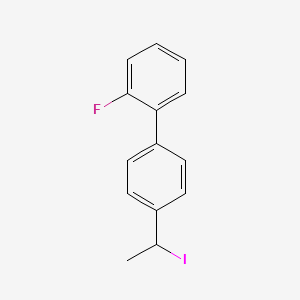
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
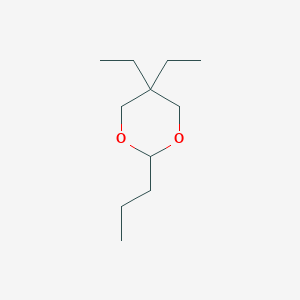
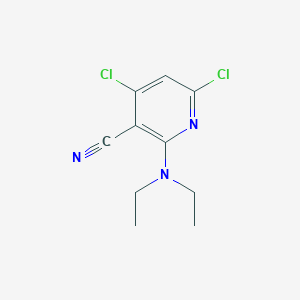
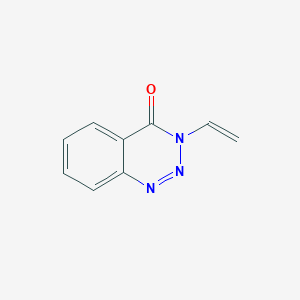
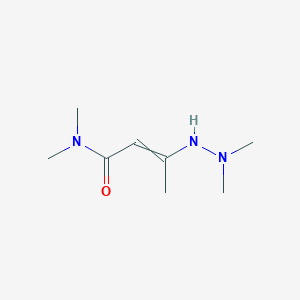
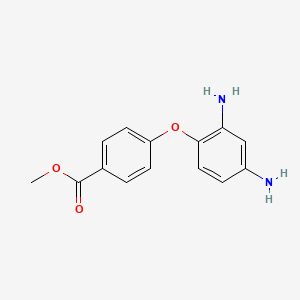
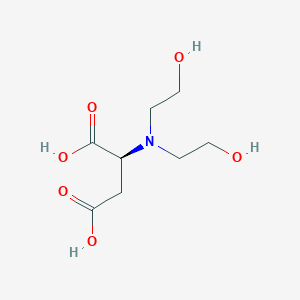

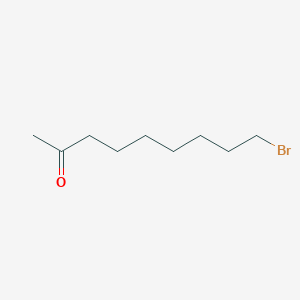
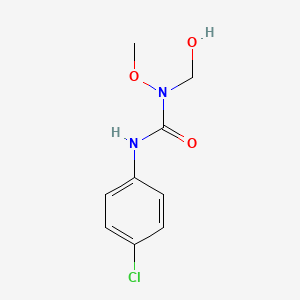
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
